molecular formula C11H14N4 B6164564 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine CAS No. 1522961-55-2

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B6164564
CAS No.: 1522961-55-2
M. Wt: 202.26 g/mol
InChI Key: FXSDKEXMTZVGQS-UHFFFAOYSA-N
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Description

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water and organic solvents, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Huisgen cycloaddition reaction to ensure high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound may also inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    5-(propan-2-yl)-1H-1,2,3-triazole: Lacks the phenyl group, which can influence its interactions with biological targets.

Uniqueness

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the phenyl and propan-2-yl groups, which can enhance its ability to interact with a wide range of molecular targets. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

1522961-55-2

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-phenyl-5-propan-2-yltriazol-4-amine

InChI

InChI=1S/C11H14N4/c1-8(2)10-11(12)13-14-15(10)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3

InChI Key

FXSDKEXMTZVGQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)N

Purity

95

Origin of Product

United States

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